molecular formula C15H16N4O2 B2682162 Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034278-39-0

Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2682162
CAS RN: 2034278-39-0
M. Wt: 284.319
InChI Key: QHUHAZCLGXKVDC-UHFFFAOYSA-N
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Description

“Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the empirical formula C11H14N2O . It is a part of a class of compounds known as pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone highlighted its rapid absorption and primary metabolism through hydroxylation. This research provided insights into the drug's elimination via metabolism and renal clearance, with significant implications for its therapeutic application in diabetes treatment (Sharma et al., 2012).

Synthesis of Novel Compounds

Research on the synthesis of novel fused chromone–pyrimidine hybrids demonstrated the versatility of Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone-related compounds in creating functionalized molecules. This approach utilized the ANRORC reaction, indicating the compound's utility in developing novel therapeutic agents (Sambaiah et al., 2017).

Antimicrobial and Antitumor Activities

Another study synthesized pyridine derivatives and tested their antimicrobial activity, showcasing the potential of Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone analogs in combating various microbial strains. This research provides a foundation for developing new antimicrobial agents (Patel et al., 2011).

Catalytic Applications

The synthesis of Zinc complexes with multidentate nitrogen ligands, including Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone analogs, demonstrated their effectiveness as catalysts in Aldol reactions. These findings suggest the compound's utility in organic synthesis and potential industrial applications (Darbre et al., 2002).

Luminescent Materials

Research on the one-pot synthesis of emitters with large Stokes' shifts involved derivatives of Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone. These compounds were used to develop luminescent materials, indicating their potential in creating low-cost, high-efficiency lighting and display technologies (Volpi et al., 2017).

properties

IUPAC Name

pyridin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(13-6-1-2-7-16-13)19-10-3-5-12(11-19)21-15-17-8-4-9-18-15/h1-2,4,6-9,12H,3,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHAZCLGXKVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

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